甜菊糖醋

描述

Steviol is a diterpene first isolated from the plant Stevia rebaudiana in 1931 . Its chemical structure was not fully elucidated until 1960 . Steviol occurs in the plant as steviol glycosides, sweet compounds that have found widespread use as sugar substitutes .

Synthesis Analysis

Steviol glycosides are synthesized via the non-mevalonate pathway located in plant cell plastids, which produces isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). IPP and DMAPP are converted to geranylgeranyl diphosphate (GGDP), which is the precursor of many diterpenoids, by GGDP synthase .

科学研究应用

生物合成和代谢应用

生物合成见解:甜菊糖醋在甜菊糖的生物合成中起作用。Ruddat、Heftmann 和 Lang(1965 年)的研究表明,向甜叶菊叶片施用乙酸-2-C 14 会导致该化合物被掺入甜菊糖 (Ruddat、Heftmann 和 Lang,1965)。

转化为赤霉素:甜菊糖醋是合成各种赤霉素(一种重要的植物激素)的前体。Gianfagna、Zeevaart 和 Lusk(1983 年)使用一种真菌(水稻赤霉菌)将甜菊糖醋转化为几种赤霉素,突出了其在植物代谢研究中的潜力 (Gianfagna、Zeevaart 和 Lusk,1983)。

分析和药物应用

分析方法开发:Bililign 等人(2014 年)开发了一种反相高效液相色谱法来鉴定和评估高纯度甜菊糖苷的纯度,表明甜菊糖醋在分析化学中的重要性 (Bililign、Moore、Tan 和 Leeks,2014)。

癌症预防潜力:Takasaki 等人(2009 年)探讨了甜菊糖和相关化合物的化学预防作用,包括甜菊糖醋,显示了它们在小鼠皮肤两阶段致癌试验中的抑制作用,表明了潜在的药物应用 (Takasaki 等人,2009)。

作用机制

未来方向

Steviol glycosides may become a basic, low-calorie, and potent sweetener in the growing natural foods market, and a natural anti-diabetic remedy, a highly competitive alternative to commercially available synthetic drugs . Further clinical research is needed to understand underlying mechanisms of action, therapeutic indexes, and pharmacological applications .

属性

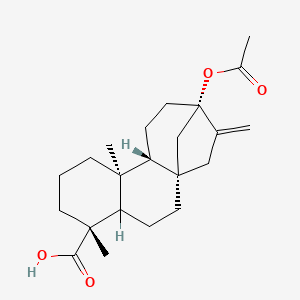

IUPAC Name |

(1R,5R,9S,10R,13S)-13-acetyloxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32O4/c1-14-12-21-10-6-16-19(3,8-5-9-20(16,4)18(24)25)17(21)7-11-22(14,13-21)26-15(2)23/h16-17H,1,5-13H2,2-4H3,(H,24,25)/t16?,17-,19+,20+,21+,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWNAFQAMMJOLHX-BQCLRKHDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC12CCC3C4(CCCC(C4CCC3(C1)CC2=C)(C)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@]12CC[C@H]3[C@@]4(CCC[C@@](C4CC[C@]3(C1)CC2=C)(C)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70965899 | |

| Record name | 13-(Acetyloxy)kaur-16-en-18-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70965899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

51576-10-4 | |

| Record name | Steviol acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051576104 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 13-(Acetyloxy)kaur-16-en-18-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70965899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

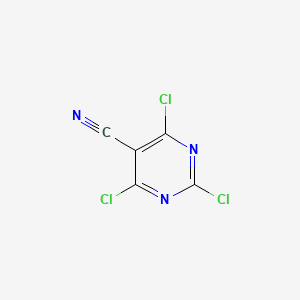

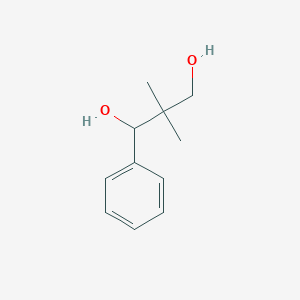

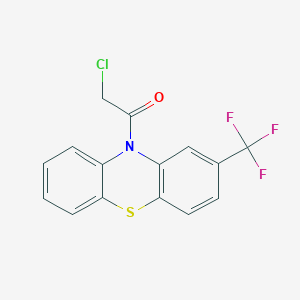

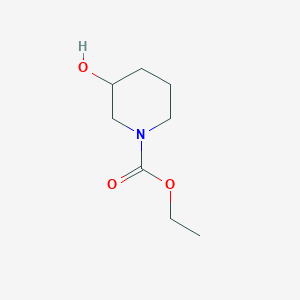

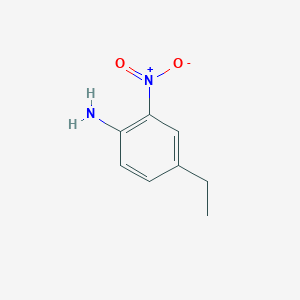

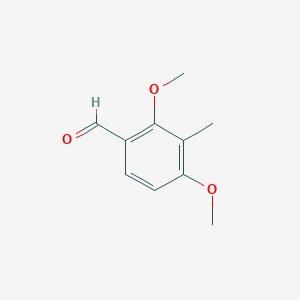

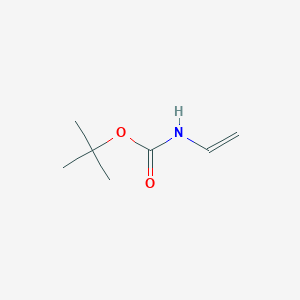

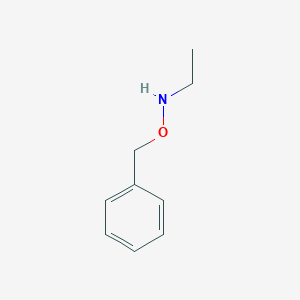

Feasible Synthetic Routes

Q & A

Q1: How does steviol acetate interact with the enzymes of Gibberella fujikuroi, and what are the downstream effects?

A1: The research demonstrates that Gibberella fujikuroi possesses enzymes with low substrate specificity capable of modifying ent-kaurene compounds, including steviol acetate [, ]. Instead of acting as a specific target for a single enzyme, steviol acetate undergoes various transformations, including hydroxylation and deacetylation. These reactions lead to the production of several compounds, including 6β,7β-dihydroxysteviol acetate, 13-acetyl derivatives of gibberellins A17 and A20, and other hydroxylated derivatives [, ]. This highlights the promiscuity of fungal enzymes involved in gibberellin biosynthesis.

Q2: Does modifying the structure of steviol acetate affect its metabolism by Gibberella fujikuroi?

A2: Yes, the research shows that structural modifications to the steviol backbone can influence its metabolism. For example, replacing the 13-acetoxy group of steviol acetate with a methyl ester leads to the production of mono-, di-, and hydroxyoxo-derivatives instead of the 13-acetyl gibberellin derivatives observed with steviol acetate []. This suggests that the fungal enzymes exhibit some degree of substrate specificity, and even minor structural changes can alter the metabolic outcome. Additionally, modifications to the CD ring system, particularly in the context of isosteviol (ent-16-oxobeyeran-19-oic acid), can suppress the activity of the 3-hydroxylating enzyme in the metabolic pathway [].

- Bearder, J. R., et al. (1980). “Fungal products. Part XVI. Conversion of isosteviol and steviol acetate into gibberellin analogues by mutant b1-41a of Gibberella fujikuroi and the preparation of (3H)gibberellin A20.” Journal of the Chemical Society, Perkin Transactions 1, 1732-1740.

- Murofushi, N., et al. (1980). “Metabolism of steviol and its derivatives by Gibberella fujikuroi.” Phytochemistry, 19(8), 1783-1788.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。